molecular formula C20H23NO4 B11253175 N-(4-methoxy-2,5-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(4-methoxy-2,5-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11253175
M. Wt: 341.4 g/mol
InChI Key: GWCVCACQCPMMGL-UHFFFAOYSA-N
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Description

N-(4-methoxy-2,5-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzodioxepine ring, which is known for its stability and reactivity in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2,5-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, including the formation of the benzodioxepine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Benzodioxepine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2,5-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(4-methoxy-2,5-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-methoxy-2,5-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxepine ring and functional groups play a crucial role in binding to these targets, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(2,5-dimethylphenyl)benzamide
  • 2-Methyl-4-methoxybenzeneboronic acid

Uniqueness

N-(4-methoxy-2,5-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide stands out due to its benzodioxepine ring, which imparts unique stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

N-(4-methoxy-2,5-dimethylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C20H23NO4/c1-12-9-18-19(25-7-5-6-24-18)11-15(12)20(22)21-16-8-14(3)17(23-4)10-13(16)2/h8-11H,5-7H2,1-4H3,(H,21,22)

InChI Key

GWCVCACQCPMMGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C)NC(=O)C2=CC3=C(C=C2C)OCCCO3

Origin of Product

United States

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